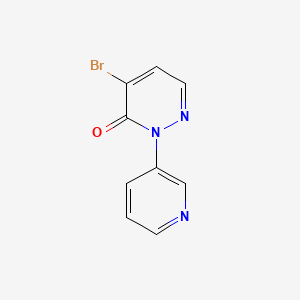

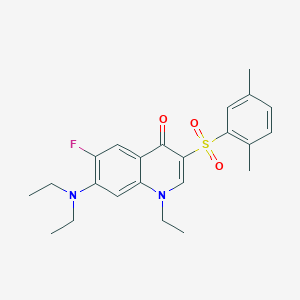

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a chemical compound that is part of the pyridine family . Pyridines are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of metal-catalyzed reactions . Protodeboronation of pinacol boronic esters is one method that has been reported for the synthesis of pyridine derivatives . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to 4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one have been synthesized and evaluated for their antimicrobial activities. For instance, Bogdanowicz et al. (2013) explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, showcasing their potential in combating a range of aerobic and anaerobic bacteria with minimal inhibitory concentrations varying significantly, highlighting their potent antibacterial properties (Bogdanowicz et al., 2013).

Heterocyclic Synthesis

The role of brominated compounds in the synthesis of heterocyclic systems is well-documented. Bogolyubov et al. (2004) detailed the use of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one as a "masked" α-Bromo-α'-hydroxy ketone for creating diverse heterocyclic frameworks, emphasizing the versatility of brominated intermediates in organic synthesis (Bogolyubov et al., 2004).

Novel Derivatives for Targeted Therapies

Research by Allam et al. (2020) has led to the design and synthesis of new 2,4,6-trisubstituted quinazoline derivatives starting from 4-chloro derivative VI, aiming at targeted anticancer agents. These compounds have shown promise as EGFR inhibitors, with some exhibiting superior efficacy compared to known inhibitors, illustrating the potential of brominated compounds in the development of targeted therapies (Allam et al., 2020).

Metal Complexes for Water Oxidation

The creation of Ru complexes for water oxidation by Zong and Thummel (2005) involves the reaction of a bridging ligand with [Ru(DMSO)4Cl2], demonstrating the application of related structures in catalyzing oxygen evolution, a crucial process for energy conversion and storage solutions (Zong & Thummel, 2005).

Synthesis of Biologically Active Compounds

Wang et al. (2016) reported on the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating many biologically active compounds. Their work exemplifies the utility of brominated intermediates in medicinal chemistry for synthesizing complex molecules with potential therapeutic uses (Wang et al., 2016).

properties

IUPAC Name |

4-bromo-2-pyridin-3-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-8-3-5-12-13(9(8)14)7-2-1-4-11-6-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXDGZUKJYOFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)

![N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2962383.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2962386.png)

![(E)-4-(Dimethylamino)-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-enamide](/img/structure/B2962389.png)

![N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2962392.png)

![methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2962393.png)

![3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide](/img/structure/B2962398.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)